molecular formula C12H7NO3S B2702333 4-oxo-4H,5H-thieno[3,2-c]quinoline-2-carboxylic acid CAS No. 950258-81-8

4-oxo-4H,5H-thieno[3,2-c]quinoline-2-carboxylic acid

Cat. No.: B2702333
CAS No.: 950258-81-8
M. Wt: 245.25
InChI Key: HJIXEBZEMFGCFM-UHFFFAOYSA-N
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Description

4-oxo-4H,5H-thieno[3,2-c]quinoline-2-carboxylic acid is a heterocyclic compound that has garnered significant interest due to its potential biological activities. This compound is part of the thienoquinoline family, known for their diverse pharmacological properties, including anticancer, antimicrobial, and anti-inflammatory activities .

Preparation Methods

The synthesis of 4-oxo-4H,5H-thieno[3,2-c]quinoline-2-carboxylic acid typically involves a multi-step process starting from aniline. One efficient method includes a tandem nucleophilic aromatic substitution/cyclization reaction as a key step . The process can be summarized as follows:

    Starting Material: Aniline

    Key Reaction: Tandem nucleophilic aromatic substitution/cyclization

    Steps: Six steps without chromatographic purification

    Intermediate: Versatile 2-carboxylic acid precursor

Industrial production methods often involve transition metal-mediated synthesis, such as palladium or copper-mediated reactions, though these can be challenging to scale up due to purification and cost issues .

Chemical Reactions Analysis

4-oxo-4H,5H-thieno[3,2-c]quinoline-2-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: Can be oxidized under specific conditions to form quinoline derivatives.

    Reduction: Reduction reactions can yield dihydro derivatives.

    Substitution: Nucleophilic aromatic substitution reactions are common, especially in the presence of strong nucleophiles.

    Common Reagents: Palladium, copper, and various amines for substitution reactions.

    Major Products: Amides, quinoline derivatives, and other functionalized analogs.

Mechanism of Action

The compound exerts its effects primarily through inhibition of various kinases. It targets serine-threonine and tyrosine kinases, including hedgehog kinase, casein kinase, proviral insertion Moloney virus kinase, and FMS-like tyrosine kinase . These interactions disrupt key signaling pathways involved in cell proliferation and survival, making it a promising candidate for anticancer therapies.

Comparison with Similar Compounds

4-oxo-4H,5H-thieno[3,2-c]quinoline-2-carboxylic acid is unique due to its versatile intermediate 2-carboxylic acid, which allows for diverse functionalization. Similar compounds include:

Properties

IUPAC Name

4-oxo-5H-thieno[3,2-c]quinoline-2-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H7NO3S/c14-11-7-5-9(12(15)16)17-10(7)6-3-1-2-4-8(6)13-11/h1-5H,(H,13,14)(H,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HJIXEBZEMFGCFM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C3=C(C=C(S3)C(=O)O)C(=O)N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H7NO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

245.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

950258-81-8
Record name 4-oxo-4H,5H-thieno[3,2-c]quinoline-2-carboxylic acid
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